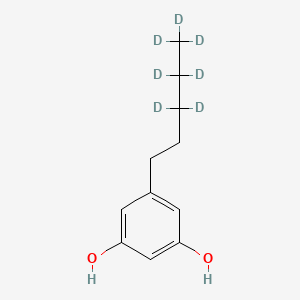
Olivetol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olivetol-d7 is a deuterium-labeled derivative of olivetol, a naturally occurring polyphenol compound found in lichens and produced by certain insects. Olivetol itself is known for its role as a precursor in the synthesis of cannabinoids, particularly in the biosynthesis of tetrahydrocannabinol (THC) and cannabidiol (CBD). The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Olivetol-d7 can be synthesized through various methods. One common approach involves the catalytic oxidative aromatization of resorcylates such as orcinol (3,5-dihydroxytoluene) using atom-economical processes. This method is advantageous due to its efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The process often includes the use of deuterated reagents to introduce the deuterium atoms into the olivetol molecule. The reaction conditions are carefully controlled to optimize the incorporation of deuterium and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions: Olivetol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Catalytic oxidative processes using reagents such as iodine or transition-metal-free catalysts.
Reduction: Hydrogenation reactions using deuterium gas to maintain the deuterium labeling.
Substitution: Electrophilic substitution reactions using reagents like halogens or sulfonates.
Major Products: The major products formed from these reactions include methyl olivetolate, orthogonally protected methyl ether derivatives, and other cannabinoid intermediates .
Scientific Research Applications
Olivetol-d7 has a wide range of scientific research applications:
Mechanism of Action
Olivetol-d7 exerts its effects primarily through its interaction with cannabinoid receptors and cytochrome P450 enzymes. It acts as a competitive inhibitor of the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, mood regulation, and appetite control. Additionally, this compound inhibits the activity of cytochrome P450 enzymes CYP2C19 and CYP2D6, which play a crucial role in drug metabolism .
Comparison with Similar Compounds
Olivetol: The non-deuterated form of olivetol, used as a precursor in cannabinoid synthesis.
Methyl Olivetolate: A methylated derivative of olivetol, used in the synthesis of cannabinoids.
Olivetolic Acid: An intermediate in the biosynthesis of cannabinoids, structurally similar to olivetol.
Uniqueness of Olivetol-d7: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in scientific research. The incorporation of deuterium atoms allows for more precise tracking of the compound in metabolic studies and enhances the stability of the molecule in various chemical reactions .
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
187.29 g/mol |
IUPAC Name |
5-(3,3,4,4,5,5,5-heptadeuteriopentyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3/i1D3,2D2,3D2 |
InChI Key |
IRMPFYJSHJGOPE-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCC1=CC(=CC(=C1)O)O |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















